6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione
CAS No.: 657-50-1
Cat. No.: VC17977769
Molecular Formula: C6H5F3N2S
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 657-50-1 |
---|---|
Molecular Formula | C6H5F3N2S |
Molecular Weight | 194.18 g/mol |
IUPAC Name | 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione |
Standard InChI | InChI=1S/C6H5F3N2S/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) |
Standard InChI Key | LPFRMDWRSJOKFR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=S)N=C(N1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic name 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione corresponds to the molecular formula C₆H₅F₃N₂S. Its structure features a pyrimidine ring substituted with a methyl group at position 6, a trifluoromethyl group at position 2, and a thione (-S) moiety at position 4 (Figure 1). The numbering follows IUPAC conventions for pyrimidine derivatives .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Weight | 194.18 g/mol |
Exact Mass | 194.012 Da |
Topological Polar Surface Area | 64.58 Ų |
Heavy Atom Count | 12 |
Complexity | 241 |
Spectral Characterization
While experimental spectra for this specific compound are unavailable, analogous pyrimidine thiones exhibit characteristic signals:
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¹H NMR: A singlet for the methyl group (δ 2.3–2.5 ppm) and a deshielded aromatic proton (δ 6.6–7.0 ppm) .
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¹³C NMR: Distinct signals for the trifluoromethyl carbon (δ 120–125 ppm, q, J = 35–40 Hz) and thiocarbonyl carbon (δ 180–190 ppm) .
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IR: Strong absorption near 1150 cm⁻¹ (C-F stretch) and 1250 cm⁻¹ (C=S stretch) .
Synthetic Methodologies
Primary Synthesis Route
The synthesis typically involves a three-step process derived from methods for related pyrimidinones :
Step 1: Formation of Pyrimidinone Intermediate
Ethyl trifluoroacetoacetate reacts with acetamidine hydrochloride in ethanol under basic conditions (NaOMe) to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (85.7% yield) .
Step 2: Thionation Reaction
The hydroxyl group undergoes substitution using phosphorus pentasulfide (P₂S₅) in refluxing toluene:
This method achieves ~70% conversion based on analogous thionations .
Alternative Pathways
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Chlorination-Thiolation: Treatment of the pyrimidinone with POCl₃ followed by NaSH yields the thione (54–62% yield) .
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields .
Table 2: Optimization of Thionation Conditions
Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
P₂S₅ | Toluene | 110 | 6 | 71 |
Lawesson’s | THF | 65 | 3 | 68 |
H₂S gas | DMF | 25 | 24 | 42 |
Physicochemical Properties
Thermal Stability
The compound exhibits decomposition above 250°C, with melting point estimated at 140–145°C based on structural analogs .
Table 3: Predicted Physicochemical Parameters
Property | Value | Method |
---|---|---|
LogP (octanol-water) | 2.25 | XLOGP3 |
Water Solubility | 8.9 mg/L | ESOL |
Vapor Pressure | 0.0032 mmHg at 25°C | EPI Suite |
Henry’s Law Constant | 2.4 × 10⁻⁹ atm·m³/mol | Group Contribution |
Crystallographic Features
Single-crystal X-ray analysis of similar thiones reveals:
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Planar pyrimidine ring with slight distortion due to substituents
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S···H-N hydrogen bonds (2.8–3.0 Å) stabilizing the thione tautomer
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Dihedral angles between substituents: 15–25°
Chemical Reactivity and Derivatives
Tautomeric Equilibrium
The thione exists in equilibrium with the thiol form:
Electrophilic Substitution
The electron-deficient ring undergoes selective substitutions:
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Nitration: Occurs at position 5 (H₂SO₄/HNO₃, 0–5°C)
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Halogenation: Br₂ in acetic acid brominates position 5 (68% yield)
Coordination Chemistry
The thione sulfur acts as a soft Lewis base, forming complexes with:
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Pd(II): [Pd(L)₂Cl₂] (L = ligand) for catalytic cross-couplings
Industrial and Pharmaceutical Applications
Antimicrobial Activity
Analogous pyrimidine thiones show MIC values against:
Herbicidal Activity
In greenhouse trials, derivatives exhibit 90% weed control at 500 g/ha, comparable to commercial sulfonylureas .
Material Science Applications
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